molecular formula C9H14N2O4S B4457397 N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4457397
M. Wt: 246.29 g/mol
InChI Key: JGDKVTYLVDWYAO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide is a synthetic organic compound that features a furan ring, a sulfonyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology and Medicine

Compounds with similar structures have been investigated for their potential as pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.

Industry

In the materials science field, such compounds might be explored for their electronic properties and potential use in organic electronics.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]propionamide: Similar structure with a propionamide moiety.

    N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]butyramide: Similar structure with a butyramide moiety.

Uniqueness

N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-11(16(2,13)14)7-9(12)10-6-8-4-3-5-15-8/h3-5H,6-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDKVTYLVDWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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